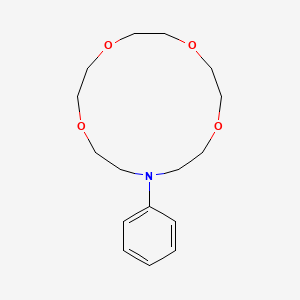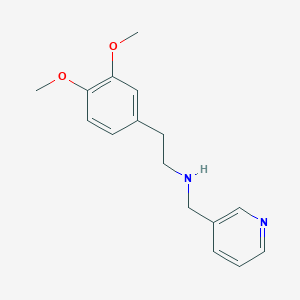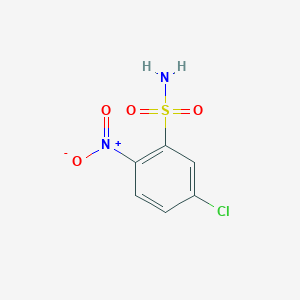
N-Fenilaza-15-corona-5-éter
Descripción general
Descripción
13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
The exact mass of the compound 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complejación con cationes metálicos
N-Fenilaza-15-corona-5-éter es un tipo de éter corona, que son poliéteres macrocíclicos capaces de formar complejos estables y selectivos con varios cationes metálicos . Por ejemplo, la reacción de complejación entre el catión Y3+ con N-Fenilaza-15-corona-5 se estudió en diferentes solventes utilizando el método conductimétrico .
Agentes de extracción con solventes
Los complejos formados por éteres corona como this compound pueden utilizarse como agentes de extracción con solventes . Esta propiedad es particularmente útil en el campo de la química analítica para la separación y purificación de compuestos.
Electrodos selectivos de iones
Los éteres corona se utilizan en la construcción de electrodos selectivos de iones . Estos electrodos pueden medir selectivamente la concentración de un ion específico en presencia de otros iones, lo que los convierte en herramientas valiosas en la monitorización ambiental y el análisis biomédico.
Separación selectiva
Los éteres corona se pueden utilizar para la separación selectiva . Esto implica el uso de éteres corona para unirse selectivamente a ciertos iones o moléculas, lo que permite su separación de una mezcla.
Transporte de iones
Los éteres corona pueden facilitar el transporte selectivo de iones . Esta propiedad se puede utilizar en el diseño de sistemas de transporte de iones y estudios de transporte de membrana.
Cromatografía líquida
Los éteres corona se utilizan en la cromatografía líquida , una técnica utilizada para separar una mezcla de compuestos en química analítica y bioquímica.
Separación de isótopos de litio
N-Fenilaza-15-corona-5 se ha estudiado por su potencial en la separación selectiva de isótopos de litio . Esta aplicación es particularmente relevante en el campo de la energía nuclear, donde los isótopos de litio se utilizan en la producción de tritio para reactores de fusión nuclear.
Sondas fluorescentes
Compuestos como N-Fenilaza-15-corona-5 se han utilizado para crear sondas fluorescentes. Por ejemplo, un colorante BODIPY con el quelante 13-fenil-1,4,7,10-tetraoxa-13-azaciclopentadecano se volvió altamente fluorescente después de complejarse con diferentes iones de metales alcalinos y alcalinotérreos, mostrando su capacidad como sensor de metales .
Mecanismo De Acción
Target of Action
N-Phenylaza-15-crown 5-Ether, also known as 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane or Crown ether/N-Phenylaza-15-crown-5, is a crown ether compound . Crown ethers are known for their ability to form complexes with cations due to the presence of multiple coordination sites . The primary targets of N-Phenylaza-15-crown 5-Ether are therefore likely to be cations, particularly alkali metal ions .
Mode of Action
The mode of action of N-Phenylaza-15-crown 5-Ether involves the formation of complexes with its target cations . The crown ether contains multiple coordination sites that can interact with the cations, resulting in the formation of a complex . This interaction can alter the properties of the cation, potentially influencing its behavior and interactions with other molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Phenylaza-15-crown 5-Ether. For example, the presence of competing cations could affect its ability to form complexes. Additionally, factors such as pH and temperature could influence its stability and activity .
Análisis Bioquímico
Molecular Mechanism
At the molecular level, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the context. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it can accumulate and exert prolonged influence on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it may exhibit toxic effects, such as oxidative stress and apoptosis, due to its strong chelating properties . Threshold effects have been observed, where a specific concentration is required to achieve a noticeable biological effect.
Metabolic Pathways
13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is involved in several metabolic pathways, primarily those related to metal ion homeostasis . It interacts with enzymes such as metalloproteases and oxidoreductases, influencing their activity and, consequently, the metabolic flux . The compound can also affect the levels of metabolites by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport .
Subcellular Localization
The subcellular localization of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence cellular processes .
Propiedades
IUPAC Name |
13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQOAKAHLFKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216885 | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66750-10-5 | |
| Record name | N-Phenylaza-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66750-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066750105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenylaza-15-crown-5 Ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBH748YTP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane interact with metal ions, and what are the downstream effects of this interaction?
A1: 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, also known as A15C5, functions as a macrocyclic ligand, selectively binding to metal ions. [] This interaction stems from the electron-rich oxygen and nitrogen atoms within the macrocyclic ring, which coordinate with the positively charged metal ions. The binding affinity and selectivity for specific metal ions can be influenced by factors like ring size, the nature of the donor atoms, and the presence of substituents on the phenyl ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















